

Introduction: The Benzimidazole Scaffold and the Significance of N-Hydroxymethylation

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Compound of Interest

Compound Name: 1H-Benzimidazole-1-methanol

Cat. No.: B106515

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The benzimidazole heterocycle, formed by the fusion of benzene and imidazole rings, represents a cornerstone pharmacophore in modern medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a vast array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[3][4] This versatility has led to numerous FDA-approved drugs for a variety of therapeutic areas.[5]

This guide focuses on a specific, synthetically crucial derivative: **1H-Benzimidazole-1-methanol** (also known as N-Hydroxymethylbenzimidazole). The introduction of the N-hydroxymethyl group (-CH₂OH) at the N-1 position serves two primary purposes for the medicinal chemist. Firstly, it acts as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse compound libraries. Secondly, this functional group can modulate the physicochemical properties of the parent benzimidazole, potentially enhancing solubility or altering its metabolic profile. Understanding the synthesis, properties, and biological context of this core intermediate is therefore fundamental for researchers and drug development professionals working with this potent class of molecules.

Physicochemical and Structural Characterization

The precise characterization of **1H-Benzimidazole-1-methanol** is foundational to its application in research and development. The compound is a stable, crystalline solid at room temperature. Key identifying information and properties are summarized in the tables below.

Core Compound Properties

Property	Value	Source(s)
CAS Number	19541-99-2	[6]
Molecular Formula	C ₈ H ₈ N ₂ O	[6]
Molecular Weight	148.16 g/mol	[6]
IUPAC Name	(1H-Benzimidazol-1-yl)methanol	[6]
Melting Point	407 K (134 °C)	[7][8]
Solubility	Soluble in methanol. Generally higher solubility in polar solvents.	[5], [9]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis confirms the chemical structure of the compound. The following data, derived from authoritative sources, are critical for quality control and reaction monitoring.

Spectrum Type	Key Chemical Shifts (δ in ppm)	Source
¹ H NMR (400 MHz, CDCl ₃)	8.28, 7.66, 7.29, 7.23, 6.78, 5.60	[7][8]
¹³ C NMR (100 MHz, CDCl ₃)	144.8, 144.1, 133.7, 122.9, 122.3, 119.8, 111.4, 67.8	[7][8]

Synthesis and Mechanistic Insight

The primary and most direct route to **1H-Benzimidazole-1-methanol** is the N-hydroxymethylation of the benzimidazole core using formaldehyde. However, detailed experimental procedures in the literature are often embedded within broader synthetic campaigns. A validated alternative route, providing a well-characterized product, involves the controlled decomposition of a larger benzoaminal precursor, as detailed by Rivera et al. (2012).

This method yields high-quality crystalline material suitable for X-ray crystallography and further synthetic use.^{[7][8]}

Experimental Protocol: Synthesis from a Benzoaminal Precursor

This protocol is adapted from the work of Rivera et al. and provides a reliable method for obtaining crystalline **1H-Benzimidazole-1-methanol**.^{[7][8]} The causality of this reaction lies in the acid-catalyzed decomposition of the complex tetraazecine starting material, which fragments under heat to yield the more stable N-hydroxymethylated benzimidazole product.

Materials:

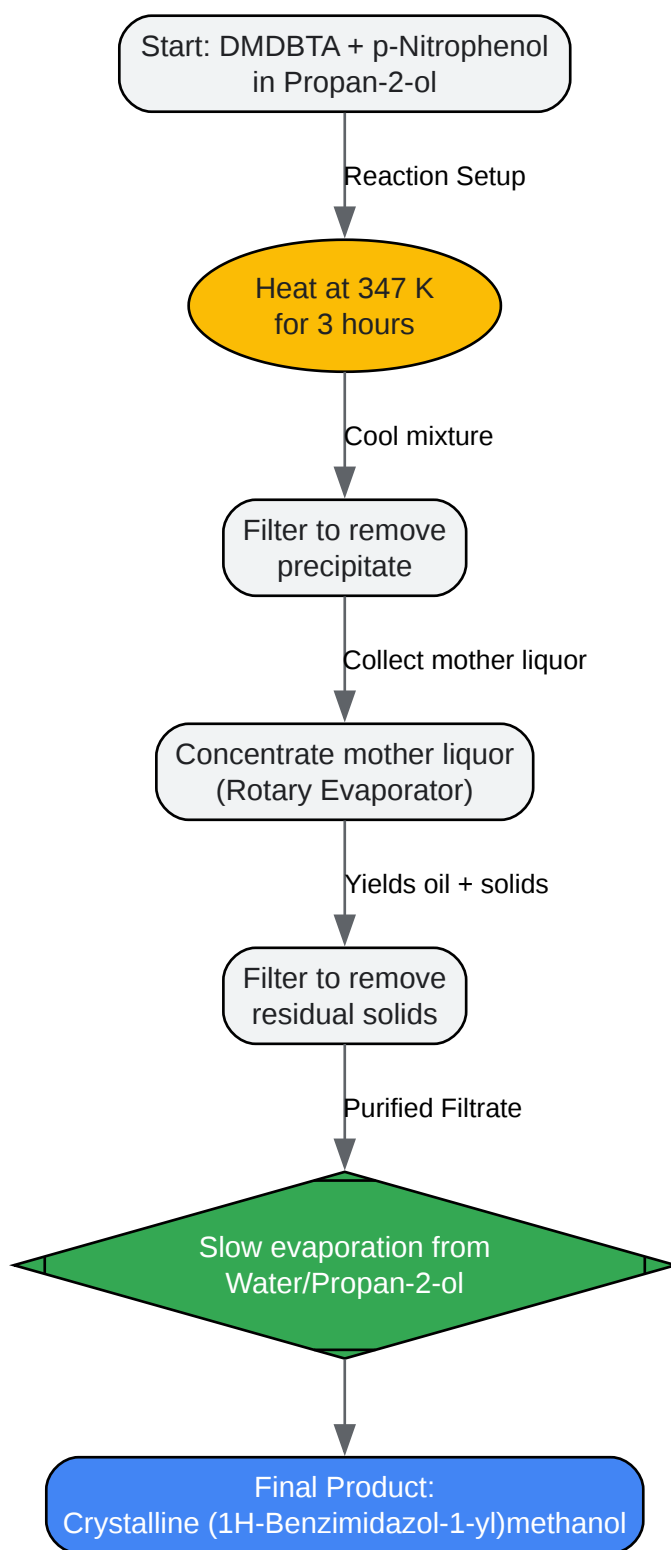
- 6H,13H-5:12,7:14-dimethanedibenzo[d,i][3][5][10][11]tetraazecine (DMDBTA)
- p-Nitrophenol (as catalyst)
- Propan-2-ol (solvent)
- Water

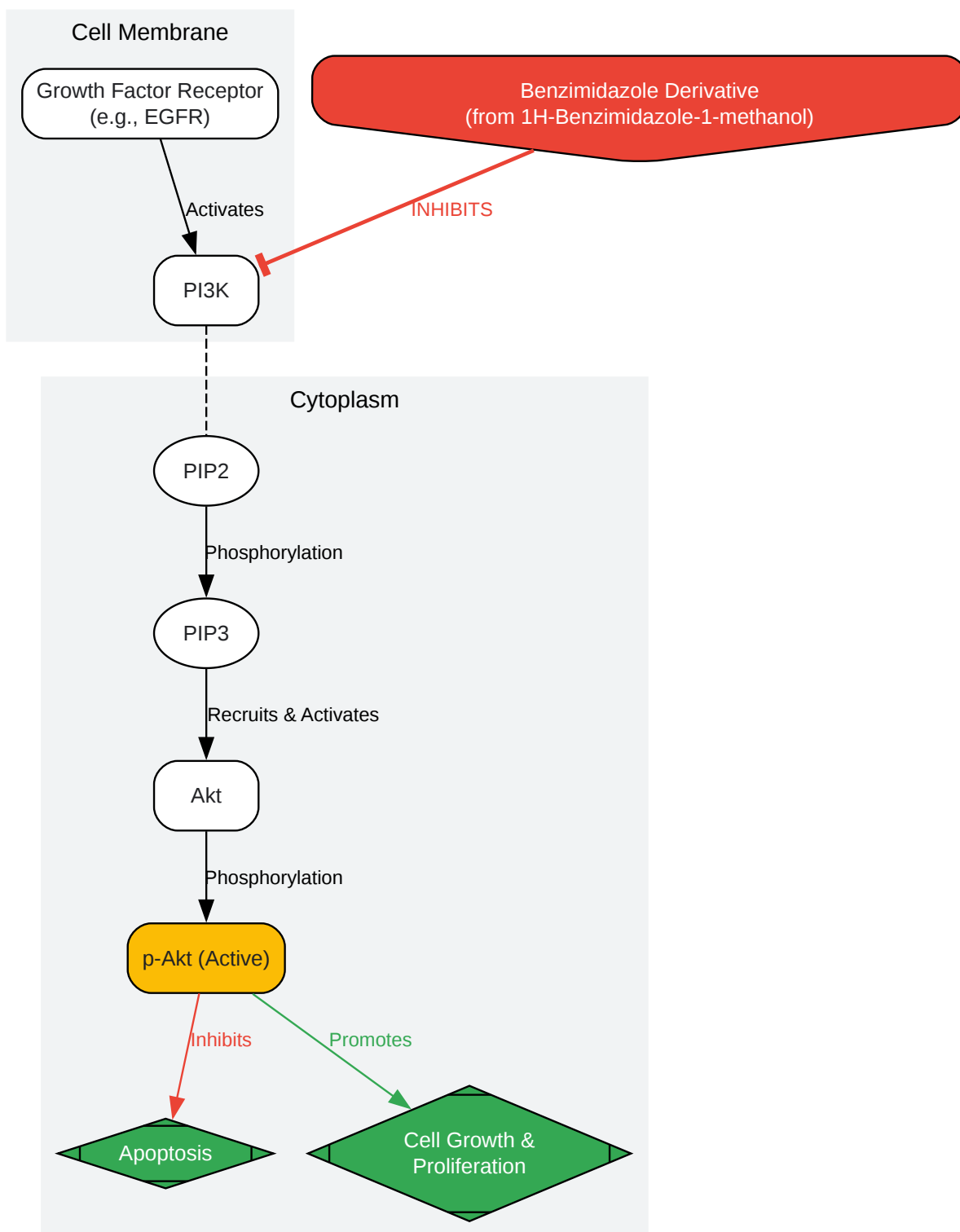
Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a water-cooled condenser, combine DMDBTA (0.25 mmol) and p-nitrophenol (0.5 mmol) in 15 mL of propan-2-ol.
- **Heating:** Heat the reaction mixture to 347 K (74 °C) for 3 hours. During this time, a white precipitate will form.
- **Isolation of Mother Liquor:** After the 3-hour heating period, cool the mixture and filter off the white precipitate. The desired product is in the mother liquor.
- **Concentration:** Concentrate the mother liquor using a rotary evaporator. This will yield an oil accompanied by some residual precipitate.
- **Purification:** Filter the oil/precipitate mixture to remove the solids. The remaining filtrate contains the crude product.

- Crystallization: The final product, **1H-Benzimidazole-1-methanol**, can be crystallized by slow evaporation from a water/propan-2-ol solution at room temperature over several days to yield single crystals suitable for X-ray analysis.

Synthesis Workflow Diagram





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Caption: Benzimidazole derivatives inhibiting the PI3K/Akt pathway.

Conclusion

1H-Benzimidazole-1-methanol, CAS 19541-99-2, is more than a simple chemical entity; it is a strategic starting material and a gateway to the vast therapeutic potential of the benzimidazole scaffold. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for the rational design and development of novel drug candidates. By leveraging this versatile intermediate, researchers can continue to explore and exploit the privileged structure of benzimidazoles, targeting critical disease pathways in oncology, infectious disease, and beyond. This guide serves as a comprehensive technical resource to support and accelerate these vital research and development endeavors.

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